tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate
Description
Properties
Molecular Formula |
C10H16F2N2O2 |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-8(2,3)16-7(15)14-5-9(6-14)10(11,12)4-13-9/h13H,4-6H2,1-3H3 |
InChI Key |
OHJHKKOOLVUVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CN2)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The synthesis begins with precursors bearing the diazaspiro[3.3]heptane framework . These may be synthesized via intramolecular cyclization reactions of appropriate diamine and dihalide or diketone derivatives.
Cyclization is often promoted under basic or acidic conditions, depending on the nature of the starting materials, to form the bicyclic spiro system.
Fluorination Step
Selective difluorination at the 3-position is achieved using specialized fluorinating agents. Common reagents include:
Nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Electrophilic fluorinating agents like Selectfluor may also be employed depending on the substrate reactivity.
Reaction conditions typically involve low temperatures (e.g., -78°C to 0°C) to prevent side reactions and decomposition.
The fluorination step is critical to obtain the 3,3-difluoro substitution pattern, which imparts unique chemical and biological properties.
Esterification to tert-Butyl Carboxylate
The carboxylic acid group at the 6-position is converted to the tert-butyl ester using standard esterification protocols, commonly via:
Reaction with tert-butanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Alternatively, tert-butyl chloroformate can be used to introduce the tert-butyl protecting group under mild basic conditions.
This step protects the acid functionality and improves compound stability and solubility.
Purification and Characterization
The final product is purified by chromatographic techniques such as silica gel column chromatography.
Characterization includes NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Core Formation | Diamine + dihalide/diketone, base or acid | Room temp to reflux | Cyclization to form diazaspiro core |
| Fluorination | DAST, Deoxo-Fluor, or Selectfluor | -78°C to 0°C | Selective difluorination at C-3 |
| Esterification | tert-Butanol + acid catalyst or t-BuClCO2 | 0°C to room temp | Formation of tert-butyl ester |
| Purification | Silica gel chromatography | Ambient | Removal of impurities and by-products |
Research Findings and Yield Data
Reported yields for the fluorination step range from 60% to 85% , depending on reagent choice and reaction time.
Esterification typically proceeds with high efficiency (>90%) under optimized conditions.
The overall synthetic route yields tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate in moderate to good overall yields (~50-70%) after purification.
The presence of fluorine atoms significantly enhances the compound’s metabolic stability and binding affinity in biological assays, making this synthetic approach valuable for medicinal chemistry applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Critical Parameters |
|---|---|---|---|
| Diazaspiro Core Formation | Diamine + dihalide/diketone, base/acid | 70-90 | Reaction time, solvent polarity |
| Difluorination | DAST, Deoxo-Fluor, Selectfluor | 60-85 | Temperature control, reagent purity |
| Esterification | tert-Butanol + acid catalyst or t-BuClCO2 | >90 | Catalyst concentration, reaction duration |
| Purification | Silica gel chromatography | — | Solvent system, column loading |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate has been investigated for its ability to inhibit cancer cell proliferation through interaction with specific biological targets.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting a mechanism that may involve the disruption of metabolic pathways critical for tumor survival.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Reactivity and Transformations
The compound can participate in multiple types of reactions, including:
- Nucleophilic Substitution Reactions : The fluorine atoms enhance electrophilicity, making the compound suitable for nucleophilic attack.
- Oxidation and Reduction Reactions : It can be oxidized or reduced under controlled conditions to yield various derivatives.
Interaction Studies
Studies focusing on the binding affinity of this compound with biological receptors have revealed its potential as a lead compound in drug design.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The spirocyclic structure provides rigidity to the molecule, which can influence its interaction with biological macromolecules and pathways.
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Size: Smaller spiro[3.3]heptane systems (e.g., target compound) offer greater rigidity and reduced steric bulk compared to larger analogs like spiro[3.5]nonane, which may influence pharmacokinetic properties .
- Fluorine Substitution: The 3,3-difluoro configuration in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., benzyloxy-substituted compound in ). Fluorine at positions 6,6 () alters electronic distribution but retains spiro rigidity .
Physicochemical and Functional Properties
- Lipophilicity: The 3,3-difluoro substitution increases logP compared to non-fluorinated spiro compounds, improving membrane permeability .
- Stereochemistry : Enantioselective synthesis (e.g., and ) highlights the importance of chirality in biological activity, though the target compound’s stereochemical data are unspecified .
- Salt Forms : The hydrochloride salt of the target compound () improves aqueous solubility, a critical factor for drug formulation .
Biological Activity
Chemical Identity:
- IUPAC Name: tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate
- CAS Number: 1824025-95-7
- Molecular Formula: C10H16F2N2O2
- Molecular Weight: 234.25 g/mol
- Purity: 97%
This compound belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure that contributes to its biological activity. Its structural features suggest potential for various pharmacological applications.
The biological activity of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may influence binding affinity to target sites.
Pharmacological Applications
Recent studies have highlighted the potential use of this compound in the following areas:
- Anticancer Activity:
- Neuropharmacology:
Case Study 1: Anticancer Activity
A study investigated the effects of various diazaspiro compounds on cancer cell lines. The results indicated that tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane derivatives exhibited significant cytotoxicity against several cancer types, with IC50 values indicating effective dose ranges for therapeutic applications .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane | MCF-7 (Breast) | 15 |
| tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane | A549 (Lung) | 10 |
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological properties, researchers evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results showed a significant reduction in anxiety scores compared to control groups, indicating potential as an anxiolytic agent .
| Test Group | Behavior Score (Anxiety) |
|---|---|
| Control | 8 |
| Treatment | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
